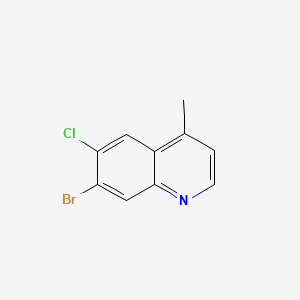

7-Bromo-6-chloro-4-methylquinoline

Description

Note: The compound referenced in the evidence is 7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6), with substituents at positions 4 (Cl), 6 (CH₃), and 7 (Br) on the quinoline backbone. The user’s query mentions "7-Bromo-6-chloro-4-methylquinoline," which implies a different substitution pattern (Br at 7, Cl at 6, CH₃ at 4). This discrepancy may stem from a typographical error. For accuracy, this article focuses on 7-Bromo-4-chloro-6-methylquinoline as described in the provided evidence.

This heterocyclic compound (C₁₀H₇BrClN) features a fused benzene-pyridine ring system. It is a solid at room temperature with moderate solubility in organic solvents, and its fluorescence and bioactivity make it relevant in medicinal chemistry and materials science .

Propriétés

Formule moléculaire |

C10H7BrClN |

|---|---|

Poids moléculaire |

256.52 g/mol |

Nom IUPAC |

7-bromo-6-chloro-4-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-13-10-5-8(11)9(12)4-7(6)10/h2-5H,1H3 |

Clé InChI |

UVILOIGGFHXTHH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C=C(C(=CC2=NC=C1)Br)Cl |

Origine du produit |

United States |

Applications De Recherche Scientifique

7-Bromo-6-chloro-4-methylquinoline has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

7-Bromo-6-chloro-4-methylquinoline is similar to other halogenated quinolines, such as 4-chloro-6-methylquinoline and 6-bromo-2-chloro-4-methylquinoline. its unique combination of halogen atoms and methyl group positions it as a distinct compound with specific properties and applications. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse chemical transformations.

Comparaison Avec Des Composés Similaires

Comparison with Similar Quinoline Derivatives

Quinoline derivatives vary significantly in properties based on substituent positions and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences :

Reactivity: Halogen position influences reactivity. For example, 7-Bromo-4-chloro-6-methylquinoline’s Cl at position 4 is more reactive toward nucleophilic aromatic substitution than methoxy groups in 4-Chloro-6,7-dimethoxyquinoline . Methyl groups (e.g., at position 6 vs. 2) affect steric hindrance, altering reaction kinetics in cross-coupling reactions .

Solubility: Methoxy-substituted derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline) exhibit higher aqueous solubility compared to halogenated analogs due to increased polarity . 7-Bromo-4-chloro-6-methylquinoline’s lipophilicity (from Br/Cl) makes it suitable for membrane-permeable drug candidates .

Biological Activity: 4-Chloro-6,7-dimethoxyquinoline shows antifungal activity, attributed to methoxy groups enhancing target binding . Chloroquine analogs (e.g., 7-chloroquinoline derivatives) are antimalarial, but bromo substitutions may alter potency due to steric effects .

Synthesis: 7-Bromo-4-chloro-6-methylquinoline is synthesized via halogenation and methylation steps, while 4-Chloro-6,7-dimethoxyquinoline uses POCl₃ for chlorination and methoxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.